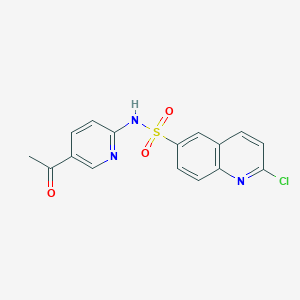
N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring, along with the diphenyl and benzenesulfonamide groups, contributes to the compound’s unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization.
Introduction of the diphenyl groups: This step involves the substitution of the hydrogen atoms on the triazole ring with phenyl groups, which can be achieved using phenyl halides in the presence of a base.
Attachment of the benzenesulfonamide group: This is typically done through a nucleophilic substitution reaction, where the sulfonamide group is introduced using benzenesulfonyl chloride in the presence of a base.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or platinum.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for the development of enzyme inhibitors.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity. The diphenyl groups contribute to the compound’s hydrophobic interactions, while the benzenesulfonamide group can interact with specific amino acid residues in proteins. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide can be compared with other 1,2,4-triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Alprazolam: An anxiolytic drug that also contains a triazole ring.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
65183-14-4 |
|---|---|
Fórmula molecular |
C20H16N4O2S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-(3,5-diphenyl-1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16N4O2S/c25-27(26,18-14-8-3-9-15-18)23-24-19(16-10-4-1-5-11-16)21-22-20(24)17-12-6-2-7-13-17/h1-15,23H |
Clave InChI |
LBWWYBQHVPIBGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


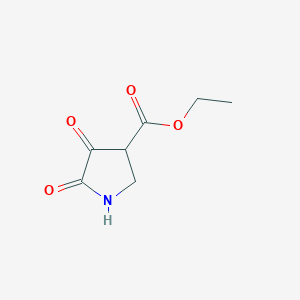
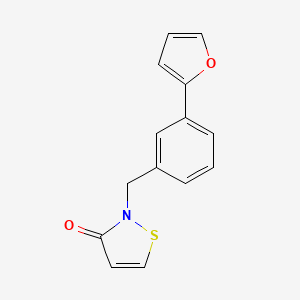

![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
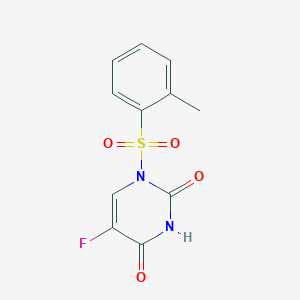
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
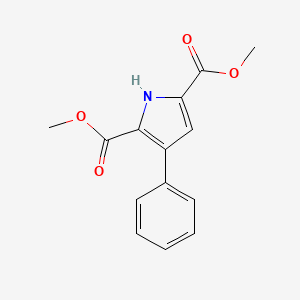


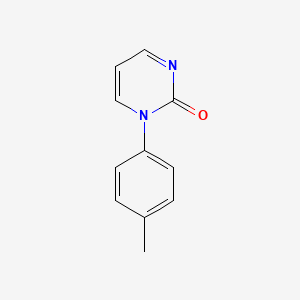

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
